Enalaprilat tert-Butyl Ester

Vue d'ensemble

Description

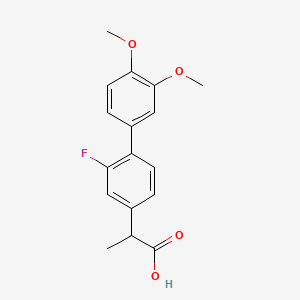

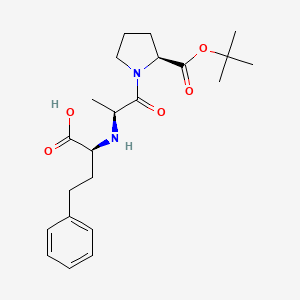

Enalaprilat tert-Butyl Ester is a derivative of Enalaprilat, which is the active metabolite of the orally available pro-drug, enalapril . Enalapril is an ACE inhibitor used in the treatment of hypertension . The molecular formula of Enalaprilat tert-Butyl Ester is C24H36N2O5 .

Synthesis Analysis

The synthesis of tert-butyl esters, such as Enalaprilat tert-Butyl Ester, has been studied extensively. A method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .Chemical Reactions Analysis

The transesterification of β-keto esters, a group to which Enalaprilat tert-Butyl Ester likely belongs, is a useful transformation in organic synthesis . This process is often used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .Applications De Recherche Scientifique

Preparation of t-Butyl Nα-Protected Amino Acid Esters

Enalaprilat tert-Butyl Ester is used in the preparation of t-butyl esters of Nα-protected amino acids. This method proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Peptide Chemical Synthesis

Tert-butyl amino acid esters, such as Enalaprilat tert-Butyl Ester, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters are still widely utilized in practice .

Protein Modification

The method developed for the preparation of t-butyl esters of Nα-protected amino acids is suitable for the preparation of non-standard protected amino acid derivatives that find application in protein modification .

Transesterification Reaction

Enalaprilat tert-Butyl Ester is used in transesterification reactions. Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

Non-Hydrolytic Deesterification of Esters

Enalaprilat tert-Butyl Ester is used in non-hydrolytic deesterification of esters .

Mécanisme D'action

Target of Action

Enalaprilat tert-Butyl Ester is a prodrug of Enalaprilat, which is an active metabolite of Enalapril . The primary target of Enalaprilat is the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormone system that regulates blood pressure and fluid balance .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased reabsorption of sodium ions in the proximal tubule of the kidney . This ultimately leads to a reduction in blood pressure and blood fluid volume . Furthermore, the uptake of Enalaprilat into cells expressing OAT3 and OAT4 transporters was found to be significantly higher compared to control cells .

Pharmacokinetics

Enalaprilat tert-Butyl Ester, as a prodrug, is bioactivated by hydrolysis of the ethyl ester to Enalaprilat . Peak plasma Enalaprilat concentrations occur 2 to 4 hours after oral administration of Enalapril . The elimination of Enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase .

Action Environment

The action of Enalaprilat tert-Butyl Ester can be influenced by various environmental factors. For instance, renal impairment, particularly when creatinine clearance is less than 20 ml/min, can result in significant accumulation of Enalaprilat, necessitating dose reduction . Additionally, the drug’s action can be affected by patient-specific factors such as age, presence of comorbidities like diabetes, hypertension, and heart failure .

Safety and Hazards

The safety data sheet for tert-butyl esters indicates that they are highly flammable and can be harmful if swallowed or inhaled . They can also cause severe skin burns and eye damage . It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5/c1-15(23-17(20(26)27)13-12-16-9-6-5-7-10-16)19(25)24-14-8-11-18(24)21(28)29-22(2,3)4/h5-7,9-10,15,17-18,23H,8,11-14H2,1-4H3,(H,26,27)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBUHZOXLSHBK-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enalaprilat tert-Butyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

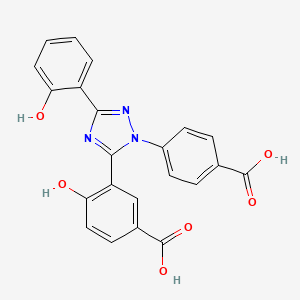

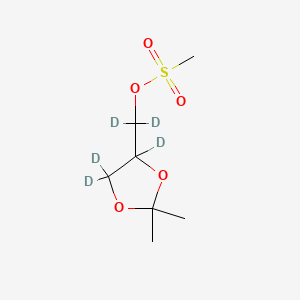

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

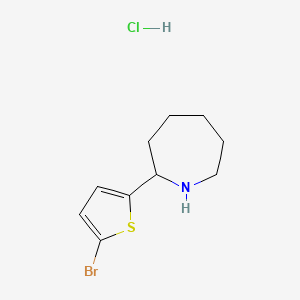

![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)

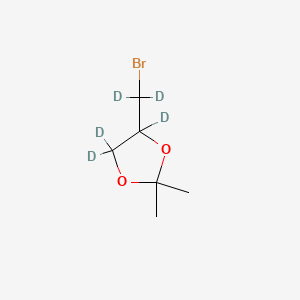

![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)